![molecular formula C11H18ClN B13585133 Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride CAS No. 2792186-46-8](/img/structure/B13585133.png)
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride is a chemical compound with a complex structure that includes a methyl group, a phenyl ring substituted with a propan-2-yl group, and an amine group. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride typically involves the reaction of 3-(propan-2-yl)benzyl chloride with methylamine in the presence of a suitable solvent and base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Aplicaciones Científicas De Investigación
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: A compound with a similar backbone but different substituents.
Uniqueness
Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
2792186-46-8 |
|---|---|
Fórmula molecular |
C11H18ClN |
Peso molecular |
199.72 g/mol |
Nombre IUPAC |
N-methyl-1-(3-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)11-6-4-5-10(7-11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H |
Clave InChI |
UFHXFIQPVXZZFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC(=C1)CNC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


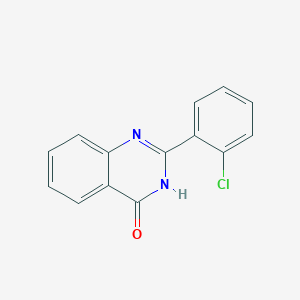

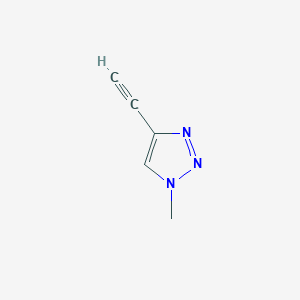
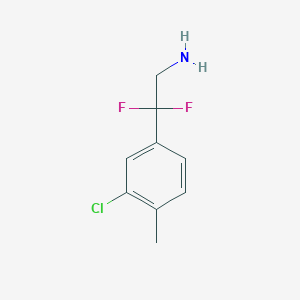
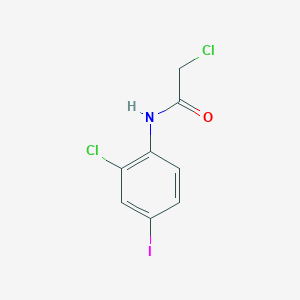
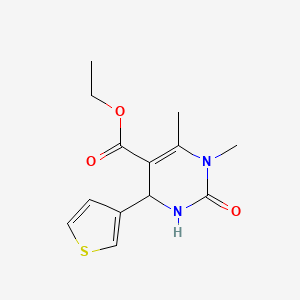
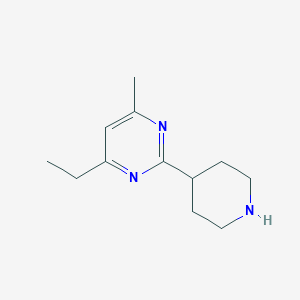
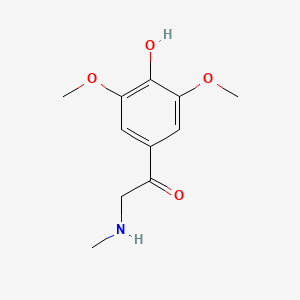
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)
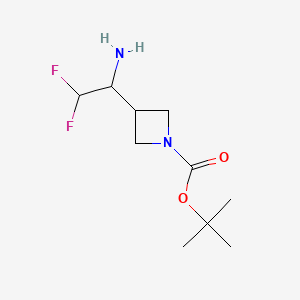
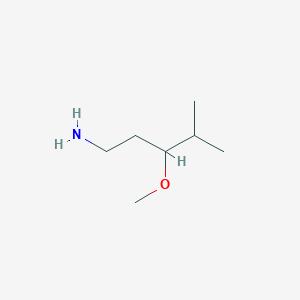
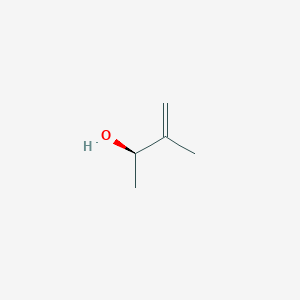
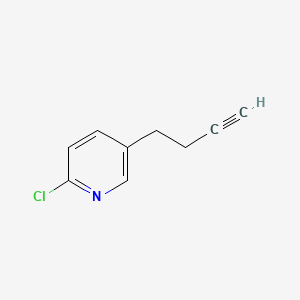
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
